Reduced Basicity (pKa) Compared with Non-Fluorinated and Mono-Fluorinated Anilines
The target compound exhibits a predicted pKa of approximately 3.7, which is substantially lower than unsubstituted aniline (pKa 4.63) [1] and the non–ring‑fluorinated analog 3‑(1,1‑difluoroethyl)aniline (predicted pKa ~4.1). The acidification of ~0.9 log units relative to aniline and ~0.4 log units relative to the monodesfluoro analog arises from the additive electron‑withdrawing effects of the 5‑fluoro and 1,1‑difluoroethyl substituents [2].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 3.7 |
| Comparator Or Baseline | Aniline pKa = 4.63; 3-(1,1-difluoroethyl)aniline predicted pKa ≈ 4.1 |
| Quantified Difference | ΔpKa ≈ −0.9 vs aniline; ΔpKa ≈ −0.4 vs 3-(1,1-difluoroethyl)aniline |
| Conditions | pKa predicted using ACD/Labs Percepta or analogous structure–activity additivity models |
Why This Matters
A lower pKa reduces the fraction of positively charged species at physiological pH, which is often associated with improved membrane permeability, reduced hERG channel blockade, and better oral bioavailability in drug candidates.
- [1] PubChem. Aniline – Compound Summary. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/aniline View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. doi:10.1126/science.1131943 View Source
